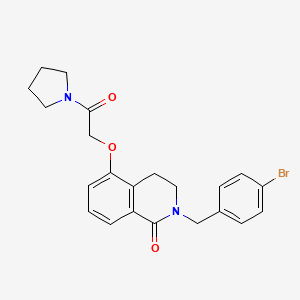

2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O3/c23-17-8-6-16(7-9-17)14-25-13-10-18-19(22(25)27)4-3-5-20(18)28-15-21(26)24-11-1-2-12-24/h3-9H,1-2,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXFEMDZVVIUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound that belongs to the class of 3,4-dihydroisoquinolin-1(2H)-ones. This class has been investigated for various biological activities, including anticonvulsant , antidepressant , and antitumor properties. Despite its structural complexity, limited specific research has been published regarding the biological activity of this particular compound.

Chemical Structure and Properties

The compound features a bromobenzyl moiety and a pyrrolidinyl group linked through an ethoxy chain to the isoquinoline core. The presence of these functional groups suggests potential interactions with biological targets, possibly influencing its pharmacological profile.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, insights can be drawn from related compounds within its class:

- Anticonvulsant Activity : Research on similar isoquinoline derivatives has indicated potential anticonvulsant effects, suggesting that this compound may exhibit similar properties.

- Antidepressant Properties : The structural similarity to known antidepressants raises the possibility of serotonergic or dopaminergic activity.

- Antitumor Effects : Compounds in this class have shown promise in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.

Table 1: Summary of Biological Activities of Related Compounds

The exact mechanism of action for this compound remains to be elucidated. However, based on its structure:

- Receptor Interaction : The bromobenzyl and pyrrolidine groups may facilitate binding to neurotransmitter receptors or enzymes involved in metabolic pathways.

- Cellular Pathways : It may influence pathways related to neuroprotection or cellular apoptosis, similar to other isoquinoline derivatives.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-bromobenzyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one, and how can intermediates be optimized?

Methodological Answer :

- Step 1 : Start with the dihydroisoquinolinone core. Introduce the 4-bromobenzyl group via alkylation using a bromobenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Functionalize the 5-position via nucleophilic substitution. React with 2-bromoethylpyrrolidinone in the presence of a phase-transfer catalyst to install the ethoxy-pyrrolidinone moiety .

- Optimization : Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) and optimize yields by varying solvents (e.g., THF vs. DMF) and temperatures .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC (UV detection at 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile. Validate purity ≥95% .

- Structural Confirmation :

Advanced Research Questions

Q. Q3. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

Methodological Answer :

- Experimental Design :

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .

- Oxidative Stress : Expose to H₂O₂ (1 mM) and monitor via UV-Vis spectroscopy for absorbance shifts indicative of oxidation .

- Data Interpretation : Compare half-life (t₁/₂) across conditions and identify labile functional groups (e.g., ester or pyrrolidinone moieties) .

Q. Q4. What strategies are effective for resolving contradictions in bioactivity data across in vitro assays?

Methodological Answer :

- Step 1 : Validate assay conditions (e.g., cell line viability, ATP levels) to rule out false negatives/positives .

- Step 2 : Perform dose-response curves (0.1–100 µM) with triplicate replicates. Use statistical tools (e.g., ANOVA) to assess significance .

- Step 3 : Cross-reference with molecular docking studies (e.g., AutoDock Vina) to verify target binding affinity vs. observed bioactivity .

Q. Q5. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?

Methodological Answer :

- Core Modifications : Systematically vary substituents (e.g., replace bromine with chlorine or methyl groups) to assess impact on target binding .

- Side-Chain Optimization : Test alternative heterocycles (e.g., piperidine instead of pyrrolidinone) to improve metabolic stability .

- Data Collection : Tabulate IC₅₀ values, LogP, and solubility (see Table 1 ) to prioritize leads .

Q. Q6. What analytical techniques are critical for distinguishing between polymorphic forms of this compound?

Methodological Answer :

Q. Q7. How should researchers address low yields in large-scale synthesis?

Methodological Answer :

- Process Optimization :

- Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .

- Replace traditional workup (e.g., column chromatography) with recrystallization or centrifugal partitioning .

- Scale-Up Risks : Monitor exothermic reactions via in-line IR spectroscopy to prevent decomposition .

Theoretical and Computational Approaches

Q. Q8. What computational methods are recommended for predicting this compound’s ADMET properties?

Methodological Answer :

Q. Q9. How can molecular dynamics (MD) simulations enhance understanding of target binding kinetics?

Methodological Answer :

- Setup : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns. Focus on hydrogen bonding with the dihydroisoquinolinone core .

- Analysis : Calculate binding free energy (MM-PBSA) and correlate with experimental IC₅₀ values .

Data Reproducibility and Validation

Q. Q10. What protocols ensure reproducibility in biological assays involving this compound?

Methodological Answer :

- Standardization : Pre-treat cells with identical passage numbers and serum batches .

- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .

- Blinding : Assign compound codes to avoid bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.